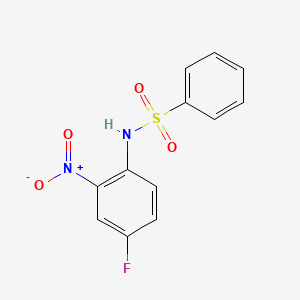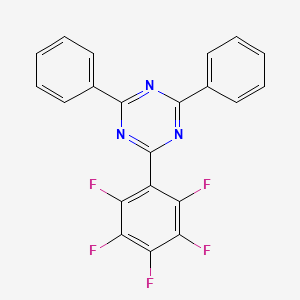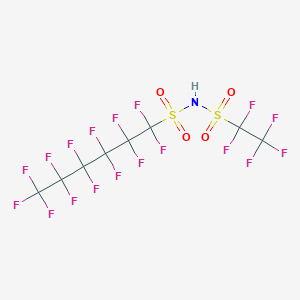
Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate is an organic compound with a unique structure that includes an imidazole ring substituted with a methylthio group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in various biochemical reactions, influencing the compound’s overall activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Could bind to receptors, altering signal transduction pathways.
類似化合物との比較
Methyl 2-(methylthio)acetate: Similar structure but lacks the imidazole ring.
2-Methylthioimidazole: Contains the imidazole ring but differs in the position of the methylthio group.
Methyl 4,5-dihydro-1H-imidazole-4-carboxylate: Lacks the methylthio group.
Uniqueness: Methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.
特性
分子式 |
C6H10N2O2S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
methyl 2-methylsulfanyl-4,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2S/c1-10-5(9)4-3-7-6(8-4)11-2/h4H,3H2,1-2H3,(H,7,8) |
InChIキー |
OHHVWLXKVXOCEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN=C(N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
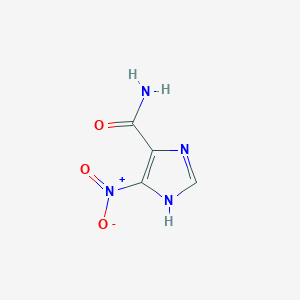



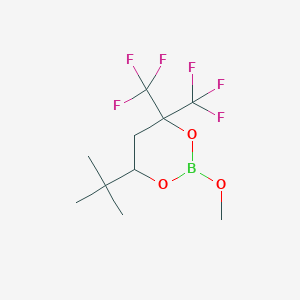
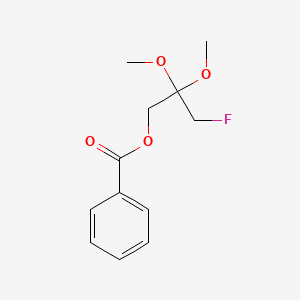
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
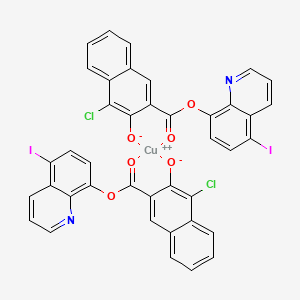
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
